molecular formula C17H24N4O2S B2527660 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1211685-97-0

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2527660
CAS No.: 1211685-97-0
M. Wt: 348.47
InChI Key: NCJXNGJYUHLVAK-UHFFFAOYSA-N
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Description

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of pyrrole, morpholine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Step 1: Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde.

    Step 2: Preparation of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanol.

    Step 3: Coupling of the intermediate with thiophen-2-ylmethyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20-6-2-5-15(20)16(21-7-9-23-10-8-21)13-19-17(22)18-12-14-4-3-11-24-14/h2-6,11,16H,7-10,12-13H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXNGJYUHLVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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